(2-Bromoethoxy)-t-butyldiphenylsilane

protecting group stability acidic hydrolysis silyl ether

(2-Bromoethoxy)-t-butyldiphenylsilane (CAS 139897-19-1) is a heterobifunctional organosilicon reagent composed of a tert-butyldiphenylsilyl (TBDPS) protecting group covalently linked to a 2-bromoethoxy alkylating handle. With molecular formula C₁₈H₂₃BrOSi and a molecular weight of 363.37 g·mol⁻¹, it appears as a colorless liquid at ambient temperature and is commercially available at ≥98% purity.

Molecular Formula C18H23BrOSi
Molecular Weight 363.4 g/mol
CAS No. 139897-19-1
Cat. No. B3419256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Bromoethoxy)-t-butyldiphenylsilane
CAS139897-19-1
Molecular FormulaC18H23BrOSi
Molecular Weight363.4 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCBr
InChIInChI=1S/C18H23BrOSi/c1-18(2,3)21(20-15-14-19,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13H,14-15H2,1-3H3
InChIKeyWOTSEKGXOIGTRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Bromoethoxy)-t-butyldiphenylsilane (CAS 139897-19-1): Bifunctional TBDPS Organosilicon Reagent for Protected Alkylation


(2-Bromoethoxy)-t-butyldiphenylsilane (CAS 139897-19-1) is a heterobifunctional organosilicon reagent composed of a tert-butyldiphenylsilyl (TBDPS) protecting group covalently linked to a 2-bromoethoxy alkylating handle. With molecular formula C₁₈H₂₃BrOSi and a molecular weight of 363.37 g·mol⁻¹, it appears as a colorless liquid at ambient temperature and is commercially available at ≥98% purity . The compound belongs to the class of silyl ether-protected alkyl halides where the TBDPS moiety confers exceptional acid stability (approximately 100-fold greater than the corresponding TBDMS ether) while the terminal bromide enables nucleophilic substitution chemistry . Its most prominent documented application is as a key intermediate in the synthesis of the mTOR inhibitor everolimus (RAD-001), where it serves dual roles as both a protecting group for the hydroxyethyl side chain and an alkylating agent for sirolimus derivatization [1].

Why (2-Bromoethoxy)-t-butyldiphenylsilane Cannot Be Replaced by Generic Silyl Ethers or Simple Alkyl Bromides in Multi-Step Synthesis


Substituting this compound with a generic alternative—such as 2-bromoethanol, (2-bromoethoxy)-tert-butyldimethylsilane (TBDMS analog, CAS 86864-60-0), or performing sequential protection/alkylation with TBDPSCl plus 2-bromoethanol—introduces quantifiable liabilities. The TBDPS group provides approximately 100-fold greater resistance to acidic hydrolysis compared to the TBDMS congener , meaning that under acidic deprotection or workup conditions, a TBDMS-protected intermediate would undergo premature cleavage, reducing effective yield and generating impurities. In the everolimus synthesis, the original TBDMS-based route (US 5,665,772) achieved a first-step yield of merely ~5%, whereas the TBDPS-based route using this compound attains an overall two-step yield of approximately 43% [1]. Furthermore, simple 2-bromoethanol lacks the silicon-based protecting group entirely, rendering it unsuitable for selective alkylation in polyfunctional molecules such as sirolimus, where the unprotected hydroxyl would lead to uncontrolled oligomerization or self-reaction. The pre-assembled bifunctional architecture of (2-bromoethoxy)-t-butyldiphenylsilane eliminates a synthetic step and ensures stoichiometric control unmatched by in situ protection strategies [2].

Quantitative Differentiation Evidence: (2-Bromoethoxy)-t-butyldiphenylsilane vs. Closest Analogs


Acidic Hydrolysis Stability: TBDPS-Protected Bromoethoxy Reagent vs. TBDMS Analog

The TBDPS moiety in (2-bromoethoxy)-t-butyldiphenylsilane confers acid stability approximately 100-fold greater than that of the TBDMS analog (2-bromoethoxy)-tert-butyldimethylsilane (CAS 86864-60-0). On the quantitative relative stability scale for silyl ether acidic hydrolysis, TBDPS ethers are rated at 5,000,000 (arbitrary units) versus 20,000 for TBDMS ethers . This means that under acidic deprotection conditions where a TBDMS ether would undergo significant cleavage, the TBDPS-protected reagent remains substantially intact, preserving the integrity of the protected intermediate and preventing premature release of reactive hydroxyl groups that could lead to side-product formation. This stability differential is particularly critical in syntheses involving acid-labile substrates or multi-step sequences requiring acidic workup or chromatography.

protecting group stability acidic hydrolysis silyl ether multi-step synthesis

Everolimus Synthesis Yield: TBDPS-Bromoethoxy Route vs. Original TBDMS Triflate Route

In the synthesis of the mTOR inhibitor everolimus, the TBDPS-based route employing (2-bromoethoxy)-t-butyldiphenylsilane as the protected hydroxyethyl side-chain precursor achieves an overall yield of approximately 43% over two steps (coupling with sirolimus followed by TBDPS deprotection with HF) [1]. In contrast, the original TBDMS-based route disclosed in US 5,665,772, which uses 2-(t-butyldimethylsilyl)oxyethyl triflate as the alkylating agent, yields only about 5% for the first alkylation step, with the majority of sirolimus starting material remaining unreacted [2]. The TBDPS route thus provides an approximately 8.6-fold improvement in the critical alkylation step yield. Even accounting for variations in reaction conditions (AgOTf-mediated coupling for TBDPS-bromoethoxy vs. 2,6-lutidine/toluene for TBDMS-triflate), the yield advantage is substantial and operationally meaningful for both laboratory-scale and pilot-plant synthesis.

everolimus synthesis mTOR inhibitor process chemistry alkylation yield

Bifunctional Molecular Architecture: Simultaneous Protection and Alkylation in a Single Reagent vs. Sequential Protection Strategy

(2-Bromoethoxy)-t-butyldiphenylsilane is a pre-assembled bifunctional reagent that combines a TBDPS protecting group with a 2-bromoethyl alkylating handle in a single molecular entity. The alternative sequential approach would require first protecting 2-bromoethanol with TBDPSCl (using imidazole or DMAP), isolating the intermediate, and then coupling with the target nucleophile—adding an extra synthetic step, increasing solvent and reagent consumption, and introducing additional purification losses. Published synthesis of this compound from TBDPSCl and 2-bromoethanol proceeds in a single step with 83–97% yield, yielding a pale yellow to colorless oil [1]. The pre-assembled reagent thus saves one full synthetic operation (protection of bromoethanol) compared to in situ or sequential strategies. This step-economy advantage is quantifiable: assuming a 90% yield for each step, the sequential approach would give at best 81% effective yield over two steps before the key alkylation, whereas the pre-assembled reagent is used directly at 98% commercial purity .

bifunctional reagent protecting group strategy step economy hydroxyethylation

Physical Form and Handling: Liquid Reagent Advantage Over Solid Analogs in Automated and Flow Chemistry

(2-Bromoethoxy)-t-butyldiphenylsilane is a colorless to pale yellow liquid at ambient temperature, with a molecular weight of 363.37 g·mol⁻¹ and calculated logP of 6.22 . In contrast, many TBDPS-protected intermediates bearing larger or more polar substituents are crystalline solids that require dissolution before use, which can introduce solvent compatibility issues in automated parallel synthesis or continuous flow platforms. The liquid physical form of this compound facilitates precise volumetric dispensing, compatibility with syringe-pump-driven flow reactors, and straightforward integration into automated synthesis workstations without the need for pre-dissolution in organic solvents. This handling advantage is particularly relevant for high-throughput medicinal chemistry campaigns where the TBDPS-bromoethoxy reagent may be employed as a common building block for library synthesis of hydroxyethyl-modified drug candidates and PROTAC linker intermediates [1]. The compound's commercial availability at 98% purity eliminates the need for in-house purification prior to use in most research applications .

physical form liquid handling flow chemistry automated synthesis

Spectroscopic Characterization: Distinct NMR Fingerprint Enabling Identity Confirmation and Purity Assessment vs. Structurally Similar Silyl Ethers

The compound possesses a well-defined and publicly documented ¹H and ¹³C NMR spectroscopic signature that enables unambiguous identity confirmation and purity assessment [1]. Key diagnostic signals include the tert-butyl singlet at δ 1.11 (9H, s), the two triplets for the -OCH₂CH₂Br moiety at δ 3.45 (2H, t, J = 6.3 Hz) and δ 3.96 (2H, t, J = 6.3 Hz), and the aromatic multiplets from the diphenyl groups at δ 7.42–7.47 (6H, m) and δ 7.70–7.73 (4H, m). The ¹³C NMR spectrum shows characteristic signals at δ 19.52 (tert-butyl CH₃), 27.03 (tert-butyl C₍q₎), 33.43 (CH₂Br), and 64.24 (OCH₂). This spectroscopic fingerprint is distinct from that of the TBDMS analog (2-bromoethoxy)-tert-butyldimethylsilane (CAS 86864-60-0), which shows a prominent Si-(CH₃)₂ singlet at approximately δ 0.1–0.2 in ¹H NMR instead of the aromatic diphenyl signals, enabling rapid differentiation even in mixtures. The availability of reference spectra through the KnowItAll NMR Spectral Library (SpectraBase Compound ID 7FKFZnoFvNV) further facilitates procurement quality verification [2].

NMR characterization quality control identity testing procurement specification

Procurement-Driven Application Scenarios for (2-Bromoethoxy)-t-butyldiphenylsilane Based on Quantitative Evidence


Everolimus and Rapamycin-Derivative Process Development: TBDPS-Protected Hydroxyethylation

In everolimus (RAD-001) synthesis and the preparation of related 40-O-hydroxyethyl rapamycin analogs, (2-bromoethoxy)-t-butyldiphenylsilane serves as the preferred protected hydroxyethyl side-chain precursor. The TBDPS-based route delivers an overall yield of approximately 43%, substantially exceeding the ~5% first-step yield of the original TBDMS-triflate process . The TBDPS group withstands the AgOTf-mediated coupling conditions and is subsequently removed with HF to liberate the free 40-O-(2-hydroxyethyl)rapamycin. Procurement of this compound enables a two-step everolimus synthesis without the operational hazards and equipment corrosion risks associated with trifluoromethanesulfonic anhydride used in alternative TBDMS-triflate routes [1].

Multi-Step Natural Product Derivatization Requiring Acid-Stable Hydroxyethyl Linker Installation

For complex natural product derivatization programs where a hydroxyethyl spacer must be installed on a sensitive polyfunctional scaffold, the approximately 100-fold acid stability advantage of the TBDPS group over TBDMS makes this compound the reagent of choice. The TBDPS ether remains intact during acidic workup, silica gel chromatography, and mild acidic deprotection of other orthogonal protecting groups (e.g., THP, trityl, acetal), whereas a TBDMS-protected analog would undergo partial or complete cleavage under these conditions, generating unwanted diol byproducts and reducing isolated yield. This stability profile is documented in both the silyl ether literature hierarchy and in the successful application to sirolimus derivatization where the polyene macrolide core is sensitive to acidic degradation [1].

PROTAC Linker and Bioconjugation Chemistry: TBDPS-Protected Bromoethyl Building Block

In targeted protein degradation (PROTAC) and bioconjugation research, the terminal bromide of this compound provides a reactive handle for nucleophilic displacement with amines, thiols, or alkoxides to install a hydroxyethyl-TBDPS protected linker. The bifunctional nature of the reagent—delivering both the alkylating electrophile and the acid-stable protecting group in one operation—reduces the synthetic sequence by at least one step compared to sequential protection strategies . The TBDPS group can be removed orthogonally with fluoride sources (e.g., TBAF) under mild, neutral conditions compatible with protein and nucleic acid substrates, releasing the free hydroxyl for subsequent functionalization. The compound's commercial availability at 98% purity [1] supports reproducible conjugate synthesis without the batch-to-batch variability encountered with in-house prepared protected bromoethanol intermediates.

Automated Parallel Synthesis and Flow Chemistry: Liquid-Phase Hydroxyethylation Reagent

The colorless liquid physical form of (2-bromoethoxy)-t-butyldiphenylsilane makes it directly compatible with automated liquid handling systems and continuous flow reactors, where solid reagents require pre-dissolution and can cause clogging or inconsistent dosing. In high-throughput medicinal chemistry campaigns generating libraries of O-hydroxyethyl-modified compounds, this reagent can be dispensed volumetrically via syringe pumps or robotic pipetting systems with high accuracy and reproducibility. The well-characterized NMR fingerprint [1] facilitates rapid reaction monitoring and product identity verification in parallel synthesis workflows, reducing analytical bottlenecks and accelerating structure-activity relationship (SAR) cycles.

Quote Request

Request a Quote for (2-Bromoethoxy)-t-butyldiphenylsilane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.